6-(1-AZEPANYL)-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]NICOTINAMIDE
Overview
Description
6-(1-AZEPANYL)-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]NICOTINAMIDE is a complex organic compound that features a nicotinamide core linked to a 3,4-diethoxyphenyl ethyl group and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-AZEPANYL)-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]NICOTINAMIDE typically involves multiple steps:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with thionyl chloride, followed by the addition of ammonia.
Attachment of the 3,4-diethoxyphenyl Ethyl Group: This step involves the alkylation of the nicotinamide core with 3,4-diethoxyphenyl ethyl bromide in the presence of a base such as potassium carbonate.
Formation of the Azepane Ring: The azepane ring can be introduced through a cyclization reaction involving a suitable precursor, such as 1,6-diaminohexane, under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
6-(1-AZEPANYL)-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]NICOTINAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives of the phenyl ring.
Reduction: Reduced forms of the nicotinamide core.
Substitution: Substituted derivatives at the ethoxy groups.
Scientific Research Applications
6-(1-AZEPANYL)-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]NICOTINAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used to study the interactions of nicotinamide derivatives with biological systems.
Industrial Applications: Potential use in the synthesis of complex organic molecules and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 6-(1-AZEPANYL)-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]NICOTINAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target. The pathways involved could include modulation of enzyme activity, alteration of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 6-azepan-1-ylmethyl nicotinic acid
- 8-azepan-1-yl-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione
Uniqueness
6-(1-AZEPANYL)-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]NICOTINAMIDE is unique due to its combination of a nicotinamide core, a 3,4-diethoxyphenyl ethyl group, and an azepane ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and industrial applications.
Properties
IUPAC Name |
6-(azepan-1-yl)-N-[2-(3,4-diethoxyphenyl)ethyl]pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O3/c1-3-29-21-11-9-19(17-22(21)30-4-2)13-14-25-24(28)20-10-12-23(26-18-20)27-15-7-5-6-8-16-27/h9-12,17-18H,3-8,13-16H2,1-2H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DALJKEINQPYJBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)C2=CN=C(C=C2)N3CCCCCC3)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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